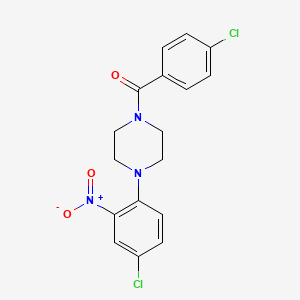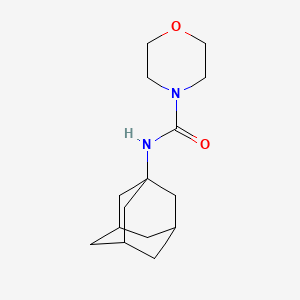![molecular formula C20H21N3O3 B4968616 5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor blockade.
Mecanismo De Acción
5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide acts as a selective antagonist of adenosine A1 receptors, blocking the binding of adenosine to these receptors. This blockade leads to an increase in neuronal activity and synaptic transmission, as adenosine normally acts as an inhibitory neurotransmitter. 5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide also increases the release of other neurotransmitters, such as dopamine and glutamate, which further enhances neuronal activity.
Biochemical and Physiological Effects
The blockade of adenosine A1 receptors by 5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In the brain, 5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide increases the release of dopamine and glutamate, leading to an increase in neuronal activity and synaptic transmission. This effect has been linked to improvements in cognitive function and memory. 5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide also increases the release of norepinephrine, which enhances cardiovascular function and blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors, which allows for precise investigation of the physiological and biochemical effects of adenosine A1 receptor blockade. 5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide also has a long half-life, which allows for sustained blockade of adenosine A1 receptors. However, 5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide has some limitations for lab experiments. It is relatively expensive and requires specialized equipment and expertise for its synthesis. Additionally, 5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide has poor solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the investigation of 5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide and adenosine A1 receptor blockade. One direction is the investigation of the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Adenosine A1 receptor blockade has been shown to have neuroprotective effects in animal models of these diseases, and further investigation could lead to the development of new treatments. Another direction is the investigation of the role of adenosine A1 receptors in pain and inflammation. Adenosine A1 receptor blockade has been shown to have analgesic and anti-inflammatory effects, and further investigation could lead to the development of new pain medications.
Métodos De Síntesis
The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide involves several steps. First, 3,4-dimethylphenol is reacted with paraformaldehyde and potassium carbonate to form 3,4-dimethylphenoxyacetaldehyde. This intermediate is then reacted with ethyl 3-isoxazolecarboxylate in the presence of sodium hydride to form 5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxaldehyde. The final step involves the reaction of this intermediate with 2-(3-pyridinyl)ethylamine in the presence of acetic acid to form 5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor blockade. Adenosine is a purine nucleoside that plays an important role in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune response. Adenosine exerts its effects by binding to four subtypes of adenosine receptors, namely A1, A2A, A2B, and A3. Among these subtypes, adenosine A1 receptors are widely distributed in the brain and play a critical role in regulating neuronal activity and synaptic transmission.
Propiedades
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-N-(2-pyridin-3-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-5-6-17(10-15(14)2)25-13-18-11-19(23-26-18)20(24)22-9-7-16-4-3-8-21-12-16/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGLGXUKYUJLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=NO2)C(=O)NCCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(diphenylmethyl)-N-ethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4968537.png)

![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B4968540.png)

![3-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4968557.png)
![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968564.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4968570.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)

![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)